molecular formula C19H22N2O2 B1612207 4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid CAS No. 359801-19-7

4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid

Cat. No.: B1612207
CAS No.: 359801-19-7
M. Wt: 310.4 g/mol
InChI Key: KZKOSTLKZYIZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the piperazine ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid typically involves the reaction of 4-formylbenzoic acid with 1-benzylpiperazine. The reaction is carried out under controlled conditions, often using a suitable solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl group or the piperazine ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are used under conditions that promote nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohols or piperazine derivatives.

Scientific Research Applications

4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperazine derivatives with biological targets.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzylpiperazine moiety can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Methylpiperazin-1-yl)methyl)benzoic acid: This compound has a methyl group instead of a benzyl group, which can affect its chemical properties and biological activity.

    4-((4-Ethylpiperazin-1-yl)methyl)benzoic acid: The presence of an ethyl group can influence the compound’s solubility and reactivity.

    4-((4-Phenylpiperazin-1-yl)methyl)benzoic acid: The phenyl group can enhance the compound’s ability to interact with aromatic systems in biological targets.

Uniqueness

4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to cross biological membranes. This property can make it more effective in certain applications, such as drug delivery and receptor binding studies.

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(23)18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKOSTLKZYIZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610183
Record name 4-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359801-19-7
Record name 4-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.